Diethyl acetamido(hept-6-en-1-yl)propanedioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl acetamido(hept-6-en-1-yl)propanedioate is a chemical compound with the molecular formula C16H27NO5 It is a derivative of propanedioic acid and is characterized by the presence of an acetamido group and a hept-6-en-1-yl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl acetamido(hept-6-en-1-yl)propanedioate typically involves the esterification of propanedioic acid derivatives. One common method is the reaction of diethyl malonate with acetamide and hept-6-en-1-yl bromide under basic conditions. The reaction proceeds through nucleophilic substitution, followed by esterification to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
Diethyl acetamido(hept-6-en-1-yl)propanedioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various functionalized derivatives .
Scientific Research Applications
Diethyl acetamido(hept-6-en-1-yl)propanedioate has several scientific research applications:
Chemistry: It serves as a versatile building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of diethyl acetamido(hept-6-en-1-yl)propanedioate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with enzymes or receptors, modulating their activity. Additionally, the hept-6-en-1-yl substituent may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability .
Comparison with Similar Compounds
Similar Compounds
Diethyl acetamidomalonate: A closely related compound with similar structural features but lacking the hept-6-en-1-yl substituent.
Diethyl (N-acetylamino)propanedioate: Another related compound with comparable chemical properties and applications
Uniqueness
Diethyl acetamido(hept-6-en-1-yl)propanedioate is unique due to the presence of the hept-6-en-1-yl substituent, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, solubility, and interaction with biological targets, making it a valuable molecule for various research and industrial applications .
Properties
CAS No. |
924309-92-2 |
---|---|
Molecular Formula |
C16H27NO5 |
Molecular Weight |
313.39 g/mol |
IUPAC Name |
diethyl 2-acetamido-2-hept-6-enylpropanedioate |
InChI |
InChI=1S/C16H27NO5/c1-5-8-9-10-11-12-16(17-13(4)18,14(19)21-6-2)15(20)22-7-3/h5H,1,6-12H2,2-4H3,(H,17,18) |
InChI Key |
JCBHTNVWHPRKCO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCCCCC=C)(C(=O)OCC)NC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.